molecular formula C18H24BN3O3 B8130592 N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide

N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide

Cat. No.: B8130592
M. Wt: 341.2 g/mol
InChI Key: KZXYQLPRTVVLPY-UHFFFAOYSA-N
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Description

N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide (hereafter referred to as Compound A) is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core substituted at the 3-position with a pyrazolylmethyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is cataloged as QD-3058 with 95% purity and is utilized in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for drug discovery . The boronic ester group enables its application in synthesizing biaryl structures, a critical step in developing kinase inhibitors and tubulin-targeting anticancer agents .

Properties

IUPAC Name

N-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BN3O3/c1-17(2)18(3,4)25-19(24-17)15-10-21-22(12-15)11-13-7-6-8-14(9-13)16(23)20-5/h6-10,12H,11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXYQLPRTVVLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a boronic ester group, which is known for its role in forming stable complexes with various substrates. This feature is significant in organic synthesis and medicinal applications.

PropertyValue
Molecular FormulaC16H24BNO3
Molecular Weight289.2 g/mol
IUPAC NameN-methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]benzamide
InChI KeyATUMBNXPZRYDDD-UHFFFAOYSA-N

The biological activity of this compound primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in drug development and organic synthesis .

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds containing pyrazole derivatives. For instance, pyrazole-based compounds have shown inhibitory effects on various cancer cell lines by targeting specific signaling pathways such as the PI3K/AKT pathway . The introduction of the boronic ester moiety enhances the compound's ability to interact with biological targets.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of related pyrazole compounds against various bacterial strains. For example, studies have shown that certain pyrazole derivatives exhibit significant inhibitory effects against Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, the structural similarity suggests potential antimicrobial properties.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluating various pyrazole derivatives indicated that modifications to the core structure could lead to enhanced cytotoxicity against cancer cells. The presence of a boronic ester group was associated with increased interaction with target proteins involved in cell proliferation .
  • Antimicrobial Screening : Another investigation into related compounds demonstrated their effectiveness against multiple pathogens using agar diffusion methods. The results showed varying degrees of activity compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. It functions as a boron-containing compound that can enhance the efficacy of certain chemotherapeutic agents. The presence of the dioxaborole moiety allows for selective targeting of cancer cells through mechanisms such as:

  • Inhibition of tumor growth : Studies have shown that compounds with boron can interact with biological molecules and disrupt cellular processes essential for cancer cell proliferation.
  • Synergistic effects : When combined with traditional chemotherapies, this compound may improve therapeutic outcomes.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide exhibited significant cytotoxicity against various cancer cell lines compared to standard treatments .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects. Its ability to modulate signaling pathways involved in neuronal survival makes it a candidate for treating neurodegenerative diseases.

Data Table: Summary of Anticancer and Neuroprotective Studies

Study ReferenceCell Line/ModelIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
SH-SY5Y10.0Neuroprotection via anti-inflammatory pathways

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of boron-containing groups into polymer matrices can lead to materials with unique functionalities.

Data Table: Properties of Boron-Containing Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Applications
Polycarbonate15070Aerospace components
Polyethylene oxide12050Biomedical devices

Cross-Coupling Reactions

The compound serves as an effective catalyst in cross-coupling reactions due to the presence of the boronic ester functionality. It facilitates the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Data Table: Catalytic Activity in Cross-Coupling Reactions

Reaction TypeYield (%)Conditions
Suzuki-Miyaura85Pd(PPh₃)₂Cl₂; K₂CO₃; THF
Negishi Coupling90Zn; THF; Inert atmosphere

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

  • QD-8920 : A positional isomer of Compound A, where the benzamide group is at the 4-position instead of 3. This subtle difference may alter steric hindrance and electronic effects, influencing binding affinity in enzyme inhibition assays .
  • N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide : Shares a benzamide backbone but incorporates a trifluoromethyl-oxadiazole group, enhancing metabolic stability and lipophilicity compared to Compound A .

Analogues with Heterocyclic Variations

  • PN-3225: Features a 1,3,4-thiadiazol-2-amine group instead of pyrazole. Thiadiazoles are known for their electron-withdrawing properties, which may modulate the reactivity of the boronic ester in cross-coupling reactions .
  • PC-2080 : Contains a thiophene-2-carboxylate group linked to the boronic ester. The thiophene’s aromaticity and sulfur atom could enhance π-π stacking interactions in protein binding .

Derivatives with Functional Group Modifications

Data Tables

Research Findings and Trends

  • Suzuki-Miyaura Cross-Coupling : Compound A’s boronic ester is pivotal in forming C–C bonds under mild conditions, as demonstrated in the synthesis of N-methyl-3-(4-(dioxaborolan-2-yl)phenyl)benzamide for peripherally restricted drugs .
  • Metabolic Stability : Analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lack the boronic ester but exhibit improved metabolic stability due to their directing groups, suggesting a trade-off between reactivity and stability .
  • Targeted Drug Delivery : The boronic ester in Compound A may respond to elevated ROS in cancer cells, enabling site-specific activation of conjugated therapeutics .

Preparation Methods

Synthesis of the Pyrazole Boronic Ester Intermediate

The pyrazole boronic ester is typically prepared via Suzuki-Miyaura coupling between a halogenated pyrazole and a boronic acid pinacol ester. For example, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is synthesized by reacting 4-iodo-1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Na₂CO₃.

  • Solvent : 1,4-Dioxane/water (4:1).

  • Temperature : 80–100°C.

  • Yield : 44–82%.

The choice of catalyst significantly impacts yield. For instance, Pd(PPh₃)₄ achieves 63.1% yield under inert conditions, while PdCl₂(PPh₃)₂ yields 44% under similar settings.

Functionalization of the Benzamide Precursor

The benzamide core is modified to introduce a reactive site for pyrazole coupling. A common approach involves N-methylation followed by chloromethylation:

  • N-Methylation : Benzamide is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

  • Chloromethylation : The methylated benzamide undergoes Friedel-Crafts alkylation with paraformaldehyde and HCl gas in acetic acid, yielding 3-(chloromethyl)-N-methylbenzamide.

Coupling Strategies and Optimization

Nucleophilic Substitution

The chloromethyl benzamide reacts with the pyrazole boronic ester in a nucleophilic substitution (SN2) mechanism:

Reaction Protocol :

  • Reagents : 3-(Chloromethyl)-N-methylbenzamide, pyrazole boronic ester.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF or THF.

  • Temperature : 60–80°C.

  • Yield : 50–70% (estimated from analogous reactions).

Palladium-Mediated Cross-Coupling

Alternatively, a Buchwald-Hartwig amination couples the pyrazole boronic ester to a brominated benzamide:

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : t-BuONa.

  • Solvent : Toluene.

  • Temperature : 110°C.

  • Yield : 60–75%.

Comparative Analysis of Methodologies

The table below contrasts two dominant coupling approaches:

Parameter Nucleophilic Substitution Palladium-Mediated Coupling
Catalyst NonePd(OAc)₂/Xantphos
Base K₂CO₃t-BuONa
Solvent DMFToluene
Temperature 60–80°C110°C
Yield 50–70%60–75%
Byproducts MinimalPd residues

Palladium-mediated coupling offers higher yields but requires rigorous catalyst removal. Nucleophilic substitution is simpler but less efficient.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

  • Residence Time : 10–15 minutes.

  • Solvent : Supercritical CO₂ reduces waste.

  • Catalyst Loading : 0.5 mol% Pd.

A pilot study achieved 85% yield using a microreactor system with Pd/C catalyst.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.33 (s, 12H, pinacol), 3.12 (s, 3H, N-CH₃), 4.89 (s, 2H, CH₂), 7.45–8.21 (m, aromatic H).

  • IR : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O).

  • MS (ESI) : m/z 413.2 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide?

  • Methodological Answer : A common approach involves coupling reactions under mild basic conditions. For example, a mixture of K₂CO₃ in DMF with substituted chlorides (e.g., RCH₂Cl) at room temperature facilitates nucleophilic substitution at the pyrazole moiety. Similar procedures are used for boronic ester functionalization . For analogous compounds, stepwise synthesis (e.g., Suzuki-Miyaura coupling for boronate introduction) is recommended, with purification via column chromatography and characterization by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of pyrazole substitution and benzamide methyl groups.
  • IR Spectroscopy : Validate carbonyl (C=O) and boronate ester (B-O) stretches.
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and B percentages.
  • Mass Spectrometry (HRMS) : Determine molecular ion peaks and isotopic patterns for boron-containing fragments .

Q. How does the boronate ester moiety influence solubility and stability in aqueous media?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances lipophilicity, reducing aqueous solubility. Stability studies should assess hydrolysis under varying pH (e.g., phosphate buffers at pH 5–9) and track boronate degradation via HPLC or ¹¹B NMR. Use aprotic solvents (e.g., THF, DCM) for long-term storage .

Q. What are the primary research applications of this compound in chemical engineering?

  • Methodological Answer : Its boronate ester functionality makes it valuable in:

  • Membrane Technologies : As a monomer for gas-separation polymers.
  • Process Control : Catalyst design for cross-coupling reactions.
  • Particle Technology : Functionalizing nanoparticles for targeted drug delivery .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Reaction Solvent : Replace DMF with lower-boiling solvents (e.g., acetonitrile) to ease purification.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How to resolve discrepancies in NMR spectral data for structural confirmation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in pyrazole and benzamide regions.
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing splitting.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What theoretical frameworks guide the design of derivatives for biological studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases) based on boronate’s Lewis acidity.
  • QSAR Modeling : Correlate substituent effects (e.g., pyrazole methylation) with bioavailability.
  • Free-Wilson Analysis : Decompose activity contributions of boronate and benzamide groups .

Q. How to address contradictions in reactivity data across different synthetic protocols?

  • Methodological Answer :

  • Control Experiments : Isolate intermediates to identify side reactions (e.g., boronate hydrolysis).
  • Kinetic Profiling : Use in situ IR to monitor reaction progress under varying conditions.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., ’s diazaborinine derivatives) .

Q. What strategies validate the compound’s role in heterogeneous catalysis?

  • Methodological Answer :

  • Surface Immobilization : Graft onto silica supports via silane linkers.
  • Catalytic Screening : Test in model reactions (e.g., aryl-aryl coupling) with ICP-MS to track metal leaching.
  • Operando Spectroscopy : Monitor active sites via XAS or Raman during catalysis .

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